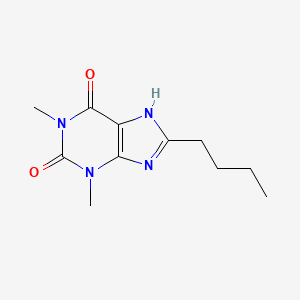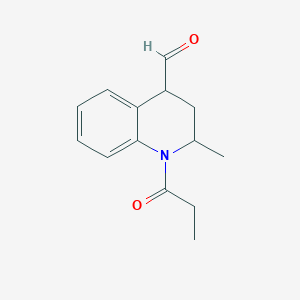
2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is a complex organic compound belonging to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with methyl, propionyl, and carbaldehyde groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the hydrogenation of quinaldine to produce 2-Methyl-1,2,3,4-tetrahydroquinoline, followed by functionalization at the 1 and 4 positions to introduce the propionyl and carbaldehyde groups .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反応の分析
Types of Reactions: 2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the tetrahydroquinoline ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: 2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
Reduction: 2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-methanol.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.
科学的研究の応用
2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition and receptor binding. These interactions can modulate biological pathways, leading to therapeutic effects .
類似化合物との比較
2-Methyl-1,2,3,4-tetrahydroquinoline: A simpler derivative without the propionyl and carbaldehyde groups.
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with different substitution patterns.
2-Methyl-1,3-propanediol: A related compound with different functional groups.
Uniqueness: 2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
特性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
2-methyl-1-propanoyl-3,4-dihydro-2H-quinoline-4-carbaldehyde |
InChI |
InChI=1S/C14H17NO2/c1-3-14(17)15-10(2)8-11(9-16)12-6-4-5-7-13(12)15/h4-7,9-11H,3,8H2,1-2H3 |
InChIキー |
ZZGHAKREAKNEIN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1C(CC(C2=CC=CC=C21)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


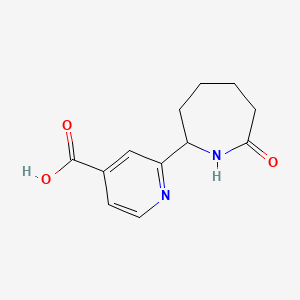
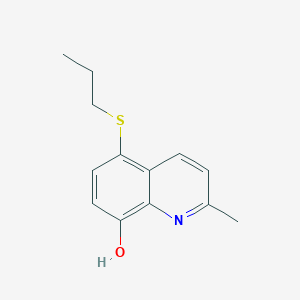
![Isoindolo[2,1-a]quinazolin-11(5H)-one](/img/structure/B11873268.png)

![11-Fluoroindolo[1,2-B]isoquinoline](/img/structure/B11873276.png)

![n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11873285.png)
![4-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11873290.png)

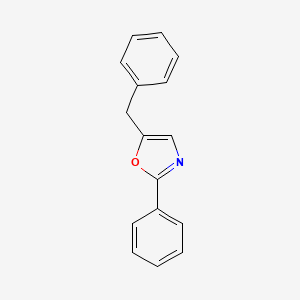
![6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B11873299.png)
![4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11873306.png)
